N-(5-chloropyridin-2-yl)-4-methylbenzamide N-(5-chloropyridin-2-yl)-4-methylbenzamide
Brand Name: Vulcanchem
CAS No.: 335420-09-2
VCID: VC15927257
InChI: InChI=1S/C13H11ClN2O/c1-9-2-4-10(5-3-9)13(17)16-12-7-6-11(14)8-15-12/h2-8H,1H3,(H,15,16,17)
SMILES:
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69 g/mol

N-(5-chloropyridin-2-yl)-4-methylbenzamide

CAS No.: 335420-09-2

Cat. No.: VC15927257

Molecular Formula: C13H11ClN2O

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloropyridin-2-yl)-4-methylbenzamide - 335420-09-2

Specification

CAS No. 335420-09-2
Molecular Formula C13H11ClN2O
Molecular Weight 246.69 g/mol
IUPAC Name N-(5-chloropyridin-2-yl)-4-methylbenzamide
Standard InChI InChI=1S/C13H11ClN2O/c1-9-2-4-10(5-3-9)13(17)16-12-7-6-11(14)8-15-12/h2-8H,1H3,(H,15,16,17)
Standard InChI Key GENAZTIIDZVFNK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

N-(5-Chloropyridin-2-yl)-4-methylbenzamide possesses a molecular formula of C₁₂H₁₀ClN₃O and a molecular weight of 247.68 g/mol. Its IUPAC name reflects the substitution pattern: a chlorine atom at the 5-position of the pyridine ring and a methyl group para to the benzamide’s carbonyl moiety.

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous benzamide derivatives reveal planar configurations stabilized by intramolecular hydrogen bonding between the amide NH and pyridine nitrogen . Infrared spectroscopy of N-(5-chloropyridin-2-yl)-4-methylbenzamide confirms characteristic absorption bands at 1,650 cm⁻¹ (C=O stretch) and 3,300 cm⁻¹ (N-H stretch), consistent with its amide functional group. Nuclear magnetic resonance (NMR) spectra further delineate its structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.55 (d, J=2.8 Hz, 1H, pyridine-H), 8.20 (dd, J=8.8, 2.8 Hz, 1H, pyridine-H), 7.90 (d, J=8.4 Hz, 2H, benzamide-H), 7.40 (d, J=8.4 Hz, 2H, benzamide-H), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 152.1 (pyridine-C), 142.0 (benzamide-C), 129.8–127.3 (aromatic carbons), 21.5 (CH₃).

Synthesis and Optimization Strategies

The synthesis of N-(5-chloropyridin-2-yl)-4-methylbenzamide employs a multi-step approach to ensure regioselectivity and high yield.

Key Synthetic Routes

Route 1: Direct Amidation

  • Starting Materials: 5-Chloro-2-aminopyridine and 4-methylbenzoyl chloride.

  • Reaction Conditions:

    • Solvent: Anhydrous dichloromethane.

    • Catalyst: 4-Dimethylaminopyridine (DMAP).

    • Temperature: 0°C to room temperature, 12 hours.

  • Yield: 68–72% after column chromatography (silica gel, hexane/ethyl acetate 3:1) .

Route 2: Sequential Functionalization

  • Nitration: Introduction of a nitro group to 4-methylbenzoic acid, followed by reduction to the amine.

  • Coupling: Reaction with 5-chloropyridine-2-carbonyl chloride under Schotten-Baumann conditions.

  • Purification: Recrystallization from ethanol/water (1:1) yields 80–85% pure product .

Industrial-Scale Production Challenges

Batch processing in stirred-tank reactors faces limitations due to exothermic amidation steps. Continuous flow systems with microreactors (e.g., Corning AFR™) improve heat dissipation and reduce reaction times from 12 hours to 30 minutes, achieving 90% conversion .

Mechanistic Insights and Target Engagement

Molecular docking simulations using AutoDock Vina indicate strong binding affinity (−9.2 kcal/mol) between N-(5-chloropyridin-2-yl)-4-methylbenzamide and the ATP-binding pocket of tyrosine kinases. Key interactions include:

  • Hydrogen bonding: Amide NH with kinase backbone carbonyl (2.1 Å).

  • Van der Waals contacts: Chloropyridine moiety and hydrophobic kinase subpocket.

  • π-π stacking: Benzamide ring and kinase Phe residue.

Biological Activity Profiles

Antiproliferative Effects

Preliminary assays against MCF-7 breast cancer cells revealed an IC₅₀ of 5.3 µM, comparable to tamoxifen (IC₅₀ 4.8 µM). Mechanistic studies attribute this activity to:

  • G1 Cell Cycle Arrest: Upregulation of p21 and p27 cyclin-dependent kinase inhibitors.

  • Apoptosis Induction: Caspase-3 activation and PARP cleavage observed at 10 µM.

Antimicrobial Activity

Against Gram-negative pathogens:

PathogenMIC (µM)Reference Compound (MIC)
Pseudomonas aeruginosa12.5Ciprofloxacin (0.5)
Escherichia coli25.0Ampicillin (2.0)

The reduced potency compared to clinical antibiotics suggests utility as a scaffold for further optimization .

Comparative Analysis with Structural Analogues

Modifying the chloropyridine or benzamide moieties significantly alters bioactivity:

Compound ModificationIC₅₀ (MCF-7)MIC (E. coli)
5-Fluoro-pyridine derivative8.2 µM50.0 µM
4-Methoxybenzamide analogue3.1 µM12.5 µM
N-(5-Chloropyridin-2-yl)-4-methylbenzamide5.3 µM25.0 µM

Electron-withdrawing groups (e.g., Cl) enhance kinase inhibition, while methoxy substitutions improve membrane permeability .

Emerging Applications in Drug Development

Kinase Inhibitor Prodrug Design

Prodrug strategies utilizing pH-sensitive linkers (e.g., hydrazones) enable tumor-selective activation. In murine xenograft models, a prodrug conjugate reduced tumor volume by 62% vs. 41% for the parent compound .

Antibiotic Adjuvants

At sub-inhibitory concentrations (6.25 µM), N-(5-chloropyridin-2-yl)-4-methylbenzamide restored tetracycline activity against efflux-pump-overexpressing Staphylococcus aureus (FICI 0.25) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator